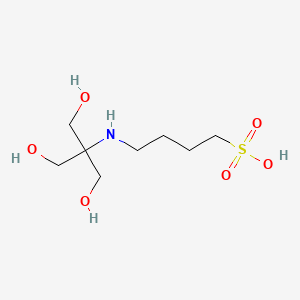

4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid

Overview

Description

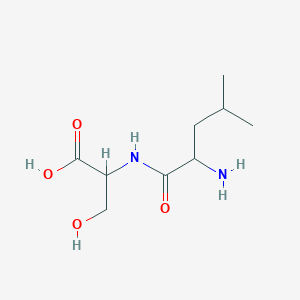

“4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid” is an organic compound. Its structure contains two hydroxymethyl groups, one methylamino group, and one ethanesulfonic acid group . It is often used as a buffer, chelating agent, and detergent . It is used to make zwitterionic buffer solutions in the pH range 6.8-8.2 and is used in various fields such as molecular biology, diagnosis, cell culture, pharmacy, agrochemical, and pharmaceuticals .

Molecular Structure Analysis

The molecular formula of this compound is C8H19NO6S . It is also known as 1,3-Dihydroxy-2-(hydroxymethyl)-2-propanaminium with a molecular formula of C4H12NO3 and an average mass of 122.142 Da .Chemical Reactions Analysis

This compound is often used as a buffer, which means it can help maintain the pH of a solution stable. In biochemical experiments, it can be used to dilute and stabilize the activity of enzymes .Physical and Chemical Properties Analysis

The compound has a molecular weight of 106.1204 . It is soluble in water . The melting point is 136-141 °C .Scientific Research Applications

Biochemical Metabolism and Toxicity Studies

4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid and its related compounds have been a focal point in the study of biochemical metabolism and toxicity. The metabolites of similar compounds have been analyzed for their role in the metabolism and potential toxic effects in rodents. For instance, mercapturic acids, which are related to the metabolic pathways of compounds similar to this compound, were examined in the urine of mice and rats and suggested a significant route for metabolism in both species (Sprague & Elfarra, 2004).

Chelation and Metal Detoxification

Chelating agents are pivotal in detoxifying heavy metals from the body, and compounds structurally similar to this compound have been evaluated for this purpose. Mercaptoacrylic acids, for example, were assessed for their efficacy in counteracting the toxic effects of lead and nickel in rats. These studies revealed that the chelating agents with two adjacent sulfhydryl groups were more effective than those with non-adjacent SH groups as metal antidotes (Sharma et al., 1987).

Enzyme Inhibition and Pharmacological Applications

The scientific research also extends to exploring the enzyme inhibitory properties and potential pharmacological applications of compounds similar to this compound. For example, sulfonamide derivatives have been analyzed for their inhibitory effects on carbonic anhydrase enzymes and their potential application in treating conditions such as glaucoma (Supuran et al., 2000).

Neuropharmacological Implications

Studies on the neuropharmacological effects of structurally related compounds have been undertaken to understand the mechanisms of action and potential therapeutic implications. For instance, the antispasmodic drug mebeverine and its metabolites have been analyzed for their potential to produce positive amphetamine results in fluorescence polarization immunoassay, indicating the complexity of their metabolic pathways and potential implications for drug testing (Kraemer et al., 2001).

Future Directions

Mechanism of Action

Target of Action

Tricine is primarily used as a buffering agent in various biological and chemical reactions .

Mode of Action

4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid acts as a buffering agent, helping to maintain a stable pH in a solution. This is crucial in many biological and chemical reactions, as many enzymes and biochemical processes are highly sensitive to changes in pH .

Biochemical Pathways

This ensures that enzymes and other proteins function optimally, as they often have a narrow pH range in which they are active .

Pharmacokinetics

As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or injected .

Result of Action

The primary result of the action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is the maintenance of a stable pH in a solution. This can facilitate a wide range of biological and chemical reactions, from enzymatic reactions in a cell to DNA extraction in a test tube .

Action Environment

The action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is influenced by environmental factors such as temperature and the presence of other ions in the solution. For example, its buffering capacity can be affected by temperature, and its effectiveness can be reduced in the presence of divalent cations .

Properties

IUPAC Name |

4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTZCDVTMZWNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CNC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398934 | |

| Record name | Tabs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54960-65-5 | |

| Record name | Tabs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

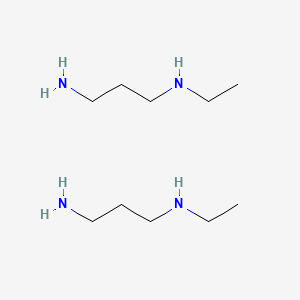

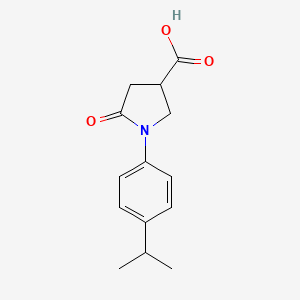

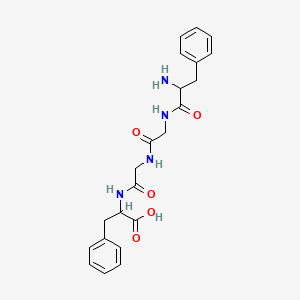

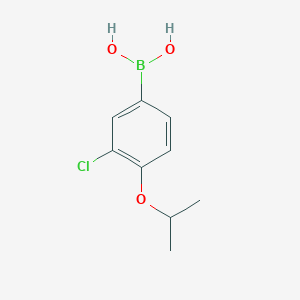

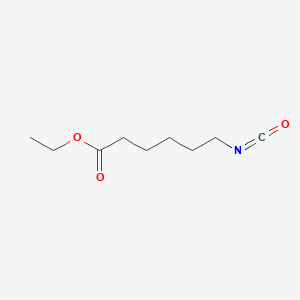

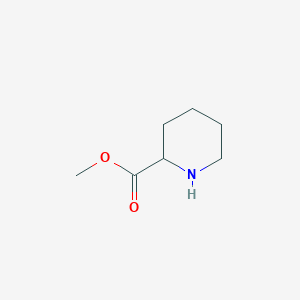

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

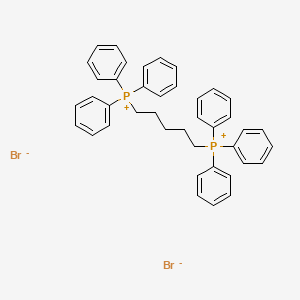

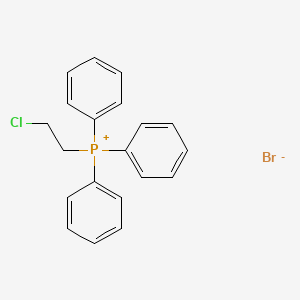

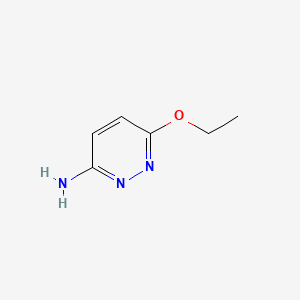

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)